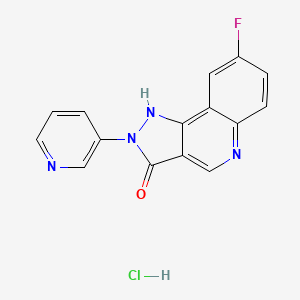
2,5-Dihydro-8-fluoro-2-(3-pyridinyl)-3H-pyrazolo(4,3-c)quinolin-3-one monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CGS 15975A is a potent adenosine receptor antagonist with a novel nonxanthine heterocyclic ring structure. It has been studied extensively for its ability to inhibit adenosine receptors, particularly the A2 receptor subtype . This compound has shown promise in various pharmacological studies due to its unique structure and mechanism of action.
准备方法
The synthesis of CGS 15975A involves several steps, starting with the preparation of the core heterocyclic structure.
化学反应分析
CGS 15975A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGS 15975A can lead to the formation of quinazoline derivatives, while reduction can yield triazoloquinazoline derivatives .
科学研究应用
CGS 15975A has been widely used in scientific research due to its potent adenosine receptor antagonistic properties. In chemistry, it serves as a valuable tool for studying adenosine receptor interactions and signaling pathways. In biology and medicine, CGS 15975A has been investigated for its potential therapeutic applications, including its use as a cardiovascular agent and its role in modulating immune responses . Additionally, CGS 15975A has been explored for its potential in treating various diseases, such as cancer and neurological disorders .
作用机制
The mechanism of action of CGS 15975A involves its ability to competitively inhibit adenosine receptors, particularly the A2 receptor subtype. By blocking these receptors, CGS 15975A prevents the binding of adenosine, thereby inhibiting adenosine-mediated signaling pathways. This leads to various physiological effects, such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release . The molecular targets of CGS 15975A include the A1 and A2A adenosine receptors, with a higher affinity for the A2A receptor .
相似化合物的比较
CGS 15975A is often compared with other adenosine receptor antagonists, such as ZM 241385 and SCH 58261. These compounds share similar structures and pharmacological properties but differ in their selectivity and potency. For example, ZM 241385 has a higher selectivity for the A2A receptor compared to CGS 15975A, while SCH 58261 is known for its high affinity and selectivity for the A2A receptor . The unique structure of CGS 15975A, particularly its nonxanthine heterocyclic ring, distinguishes it from other adenosine receptor antagonists and contributes to its specific pharmacological profile .
属性
CAS 编号 |
92458-35-0 |
|---|---|
分子式 |
C15H10ClFN4O |
分子量 |
316.72 g/mol |
IUPAC 名称 |
8-fluoro-2-pyridin-3-yl-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride |
InChI |
InChI=1S/C15H9FN4O.ClH/c16-9-3-4-13-11(6-9)14-12(8-18-13)15(21)20(19-14)10-2-1-5-17-7-10;/h1-8,19H;1H |
InChI 键 |
CCTDPGJEKQMHGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


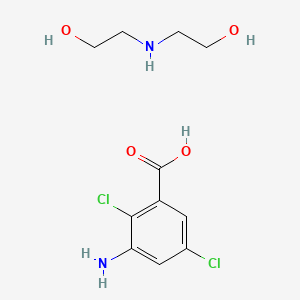
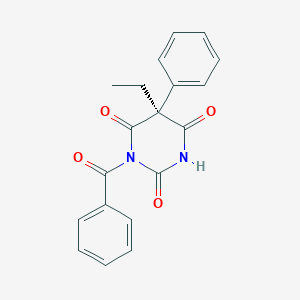
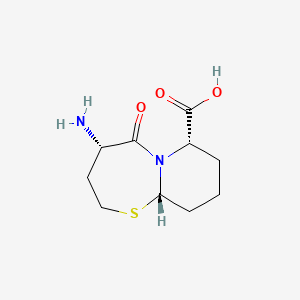
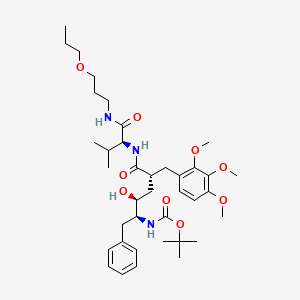
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
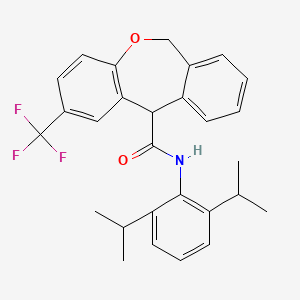

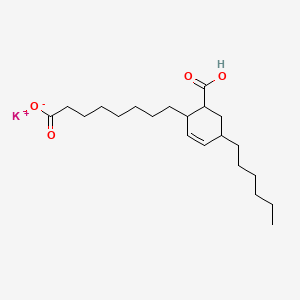

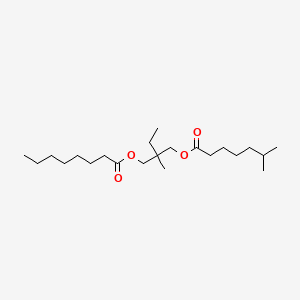
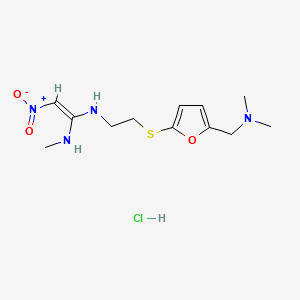
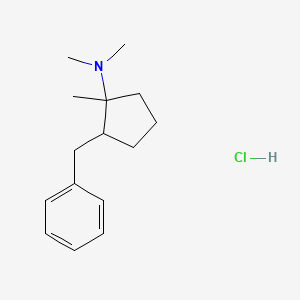

![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
